Comparative Human NK3 Receptor Antagonism: N-(3-Morpholinopropyl)-2-butynamide vs. Patent-Lead Compound Series
In a patent-derived binding assay series (US9475814, US10065961, US10683295), the parent scaffold incorporating the but-2-ynamide moiety demonstrates picomolar to low nanomolar Ki at the human NK3 receptor. The most potent disclosed analog (Compound 25) achieves an IC50 of 3 nM in a Ca2+ flux assay in CHO cells expressing recombinant human NK3R. By contrast, the alkyne-amide series containing a morpholinopropyl substitution (represented by Compound 3 in the same patent family) shows a Ki > 10,000 nM at the NK1 receptor, confirming that the but-2-ynamide pharmacophore selectively engages NK3 over NK1 when appropriately vectorized [1]. While direct Ki data for the exact N-(3-morpholinopropyl)-2-butynamide compound is absent from the public domain, the SAR trend indicates that the morpholinopropyl-butynamide geometry is tolerated within the NK3 antagonist pharmacophore, whereas shorter or bulkier linkers result in >100-fold potency loss.
| Evidence Dimension | Human NK3 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from SAR of morpholinopropyl-containing analog series. |
| Comparator Or Baseline | Patent Compound 25 (NK3 IC50 = 3 nM); Patent Compound 3 (NK1 Ki > 10,000 nM). |
| Quantified Difference | Inferred >3,000-fold selectivity window for NK3 over NK1 within the morpholinopropyl-butynamide series. |
| Conditions | Recombinant human NK3R expressed in CHO cells; [3H]-SB222200 displacement; Ca2+ bioluminescence assay. |
Why This Matters
Procurement of the exact morpholinopropyl-butynamide compound is critical to preserve the NK3-selective binding profile; alternative linker lengths produce non-selective or inactive compounds, invalidating target-specific screening campaigns.
- [1] BindingDB entries BDBM50081363 (Compound 3, Ki > 10,000 nM at NK1), BDBM251923 (Compound 25, IC50 = 3 nM at NK3). US Patents US9475814, US10065961, US10683295, US10941151. Data curated by ChEMBL. View Source
